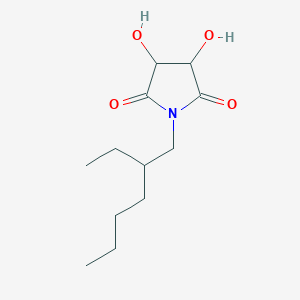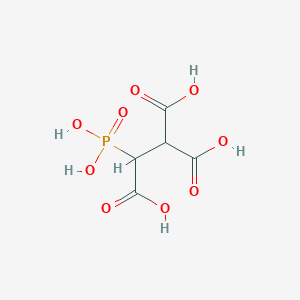![molecular formula C13H27NOS B14448992 4-[(Octylsulfanyl)methyl]morpholine CAS No. 73477-67-5](/img/no-structure.png)
4-[(Octylsulfanyl)methyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Octylsulfanyl)methyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a six-membered heterocyclic compound containing both nitrogen and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Octylsulfanyl)methyl]morpholine typically involves the reaction of morpholine with an octylsulfanyl methylating agent. One common method is the nucleophilic substitution reaction where morpholine reacts with octylsulfanyl methyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
化学反应分析
Types of Reactions
4-[(Octylsulfanyl)methyl]morpholine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the octylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the octylsulfanyl group, yielding morpholine.
Substitution: The octylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Morpholine.
Substitution: Various substituted morpholine derivatives depending on the reagent used.
科学研究应用
4-[(Octylsulfanyl)methyl]morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is utilized in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
作用机制
The mechanism of action of 4-[(Octylsulfanyl)methyl]morpholine involves its interaction with specific molecular targets. The octylsulfanyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.
相似化合物的比较
Similar Compounds
4-Methylmorpholine: A simpler morpholine derivative without the octylsulfanyl group.
4-(Butylsulfanyl)methylmorpholine: A similar compound with a shorter alkyl chain.
4-(Phenylsulfanyl)methylmorpholine: A compound with a phenyl group instead of an octyl group.
Uniqueness
4-[(Octylsulfanyl)methyl]morpholine is unique due to the presence of the long octylsulfanyl chain, which imparts distinct physicochemical properties. This makes it more lipophilic and potentially more effective in penetrating biological membranes compared to its shorter-chain or unsubstituted counterparts. Its unique structure also allows for diverse chemical modifications, making it a versatile compound for various applications.
属性
| 73477-67-5 | |
分子式 |
C13H27NOS |
分子量 |
245.43 g/mol |
IUPAC 名称 |
4-(octylsulfanylmethyl)morpholine |
InChI |
InChI=1S/C13H27NOS/c1-2-3-4-5-6-7-12-16-13-14-8-10-15-11-9-14/h2-13H2,1H3 |
InChI 键 |
SIPUYYXEYJHGEW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCSCN1CCOCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B14448997.png)
